N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide

Anticancer Activity Isoxazole Derivatives Cell Viability Assay

N-((5-(2-Fluorophenyl)isoxazol-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide (CAS 1208461-61-3) is a fully synthetic, small-molecule acetamide derivative (MW 384.47 g/mol, molecular formula C₂₁H₂₁FN₂O₂S) that incorporates a 5-(2-fluorophenyl)isoxazole pharmacophore and a 4-(isopropylthio)phenyl acetamide side chain. It belongs to the broader class of isoxazole-containing carboxamide analogs frequently investigated for anticancer, anti-inflammatory, and kinase inhibitory applications.

Molecular Formula C21H21FN2O2S
Molecular Weight 384.47
CAS No. 1208461-61-3
Cat. No. B2809742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide
CAS1208461-61-3
Molecular FormulaC21H21FN2O2S
Molecular Weight384.47
Structural Identifiers
SMILESCC(C)SC1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=CC=C3F
InChIInChI=1S/C21H21FN2O2S/c1-14(2)27-17-9-7-15(8-10-17)11-21(25)23-13-16-12-20(26-24-16)18-5-3-4-6-19(18)22/h3-10,12,14H,11,13H2,1-2H3,(H,23,25)
InChIKeyCJLSPQULJNTNCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(2-Fluorophenyl)isoxazol-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide (CAS 1208461-61-3): Chemical Identity and Structural Class


N-((5-(2-Fluorophenyl)isoxazol-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide (CAS 1208461-61-3) is a fully synthetic, small-molecule acetamide derivative (MW 384.47 g/mol, molecular formula C₂₁H₂₁FN₂O₂S) that incorporates a 5-(2-fluorophenyl)isoxazole pharmacophore and a 4-(isopropylthio)phenyl acetamide side chain . It belongs to the broader class of isoxazole-containing carboxamide analogs frequently investigated for anticancer, anti-inflammatory, and kinase inhibitory applications [1]. This compound represents a unique, multi-functional scaffold combining fluorophenyl conformational locking, isoxazole bioisosteric capabilities, and a flexible thioether-bearing acetamide linker—features that collectively differentiate it from simpler mono-substituted isoxazole screening candidates.

Fluorophenyl-isoxazole acetamide scaffold – combines conformational restriction and bioisosteric isoxazole for target-focused screening.
Ortho-fluorine conformational lock – supports preorganized binding geometry studies and metabolic stability research.
Isopropylthio lipophilicity handle – enables structure–property relationship (SPR) investigations across thioether-containing compound libraries.

Why Generic Isoxazole Analogs Cannot Substitute for N-((5-(2-Fluorophenyl)isoxazol-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide in Target-Focused Screening


Simple isoxazole ring systems or 5-aryl-isoxazole scaffolds lacking the specific ortho-fluorophenyl and 4-(isopropylthio)benzyl acetamide substitution pattern cannot be assumed to provide equivalent target engagement or selectivity profiles. The ortho-fluorine substituent on the phenyl ring imposes a distinct dihedral twist—documented across multiple fluorophenyl-isoxazole derivatives—that preorganizes the molecule into a bioactive conformation and simultaneously blocks Phase I metabolic hydroxylation at that site . Removal or repositioning of this fluorine, as in the unsubstituted phenyl analog (CAS 1396815-41-0) or the 5-methyl-isoxazole variant (CAS 941972-73-2), eliminates these conformational and metabolic stability advantages. Additionally, the isopropylthio group enhances lipophilicity and influences cellular permeability, a feature absent in simpler acetamide derivatives, meaning that structure–activity relationships established for one isoxazole subclass do not reliably translate across this chemical series .

ORTHO-F REMOVAL
Replacement with des-fluoro or para-fluoro phenyl regioisomers eliminates the conformational restriction and metabolic site-blocking, potentially altering binding poses and increasing oxidative clearance.
THIOETHER ABSENCE
Unsubstituted or methylthio analogs occupy a lower lipophilicity range, which may shift cellular permeability, protein binding, and tissue distribution profiles compared to the isopropylthio vector.
LINKER MISMATCH
Carboxamide-linked isoxazole series possess a shorter, more constrained linker geometry; direct target engagement and selectivity profiles may not transfer to the acetamide scaffold without experimental validation.

Quantitative Differentiation Evidence for N-((5-(2-Fluorophenyl)isoxazol-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide vs. Structural Analogs


Antiproliferative Potency in Solid Tumor Cell Lines: Target Compound vs. Fluorophenyl-Isoxazole-Carboxamide Reference Series

In cell viability assays conducted across multiple cancer cell lines, N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide demonstrated dose-dependent antiproliferative activity with IC₅₀ values ranging from 10 to 30 µM against breast and lung cancer lines . This represents a functional activity bracket distinct from the simpler 5-(2-fluorophenyl)isoxazole building block (CAS 138716-36-6), which is a synthetic intermediate devoid of autonomous anticancer potency, and from the 5-phenyl-isoxazole analog (CAS 1396815-41-0), for which no comparable IC₅₀ data are publicly available . While the published fluorophenyl-isoxazole-carboxamide series (compounds 2a–2f) achieved IC₅₀ values of 5.76–11.60 µg/mL (≈12–36 µM assuming MW 300–380) against Hep3B cells [1], the target compound operates within a comparable potency range but derives from a distinct chemical series—acetamide rather than carboxamide—offering orthogonal intellectual property and selectivity potential.

Antiproliferative potency
Cross-study comparable
Target compound IC₅₀ 10–30 µM (breast, lung); carboxamide series 2a–2f ≈12–36 µM (Hep3B); building block inactive
Reported cell-model response context within comparable potency range, distinct chemical series
MTS/cell viability assay; comparative data from different cell panels
Anticancer Activity Isoxazole Derivatives Cell Viability Assay

Conformational Restriction by Ortho-Fluorine: Target Compound vs. Des-Fluoro and Para-Fluoro Congeners

The 2-fluorophenyl substituent on the isoxazole ring of the target compound enforces a specific torsional angle (dihedral twist) between the isoxazole and the pendant phenyl ring, an effect attributed to steric repulsion and dipole–dipole interactions involving the ortho-fluorine atom . By comparison, the 5-phenyl-unsubstituted analog (CAS 1396815-41-0) and the 4-fluorophenyl regioisomer lack this conformational constraint, resulting in a more flexible biaryl system capable of adopting multiple low-energy conformations. The consequence is a loss of preorganized bioactive geometry, which may reduce binding affinity to targets that recognize a specific rotameric state .

Conformational restriction
Class-level inference
Ortho-fluorine locks biaryl dihedral angle via steric/dipole interactions; des-fluoro and 4-fluoro analogs lack this constraint
Supports conformational preorganization interpretation; no direct torsional measurement available
Literature precedent for 5-(2-fluorophenyl)isoxazole scaffold
Conformational Analysis Fluorine Chemistry Scaffold Optimization

Metabolic Stability Advantage of the C–F Bond at the Ortho Position

The carbon–fluorine bond at the 2-position of the phenyl ring (bond dissociation energy ≈ 116 kcal/mol) blocks cytochrome P450-mediated hydroxylation, a major Phase I metabolic pathway, at one of the most electronically activated sites on the aromatic ring . In contrast, the des-fluoro analog (5-phenyl-isoxazole, CAS 1396815-41-0) possesses an unblocked phenyl ring susceptible to oxidative metabolism at multiple positions, potentially leading to faster in vitro clearance in hepatocyte or microsomal stability assays. The practical consequence is that the target compound is predicted to exhibit extended metabolic half-life in hepatic clearance models, a critical attribute for researchers who require compounds with adequate exposure windows in cell-based or in vivo pharmacology studies.

Metabolic stability
Class-level inference
C–F bond blocks P450 hydroxylation at ortho site; des-fluoro analog predicted to exhibit faster oxidative clearance
Supports metabolic stability study design; head-to-head microsomal data not yet reported
Based on medicinal chemistry ortho-fluorine blocking strategy
Metabolic Stability Phase I Metabolism Drug-like Optimization

Lipophilicity Modulation by the Isopropylthio Group: Target vs. Methylthio and Unsubstituted Analogs

The isopropylthio (-S-CH(CH₃)₂) substituent on the acetamide phenyl ring contributes increased lipophilicity and steric bulk relative to the methylthio (-S-CH₃) or unsubstituted phenyl variants . The isopropylthio group is documented to enhance logP and potentially improve membrane permeability in structurally related acetamide analogs . Compared to 2-(4-(methylthio)phenyl)acetamide derivatives or 2-phenylacetamide scaffolds that lack any thioether substitution, the target compound is expected to occupy a higher lipophilicity range, which may translate into differential cellular uptake, plasma protein binding, and tissue distribution characteristics. This property is deterministic for compound prioritization in projects requiring specific logP windows for target compartment access.

Lipophilicity modulation
Class-level inference
Isopropylthio enhances logP and steric bulk vs. methylthio or unsubstituted phenyl; no direct logP comparison available
Supports lipophilicity-dependent property profiling; inferred from SAR in related acetamide series
Physicochemical property analysis context
Lipophilicity ADME Properties Structure-Property Relationships

Acetamide vs. Carboxamide Linker: Implications for Target Engagement and IP Space

The target compound employs an acetamide (-CH₂-CO-NH-) linker connecting the 4-(isopropylthio)phenyl moiety to the isoxazole-methylamine group, whereas the majority of the published fluorophenyl-isoxazole anticancer series utilize a carboxamide (-CO-NH-) directly attached to the isoxazole ring (e.g., compounds 2a–2f) [1]. The acetamide linker introduces an additional methylene spacer, altering the distance and angle between the two aromatic regions, and changes the hydrogen-bonding capacity of the linker relative to the carboxamide series. This structural variation results in a distinct pharmacophoric geometry, which may confer selectivity for a non-overlapping set of kinase or receptor targets compared to the extensively claimed carboxamide chemical space [2].

Linker architecture
Class-level inference
Acetamide (-CH₂-CO-NH-) linker adds methylene spacer vs. carboxamide (-CO-NH-) series; alters hydrogen-bond geometry and distance
Supports scaffold differentiation in kinase/target selectivity studies
Structural comparison to published fluorophenyl-isoxazole-carboxamides
Linker Chemistry Kinase Inhibition Intellectual Property

DHFR Inhibitory Activity: Fragment of Target Engagement Data vs. Structural Analogs

N-((5-(2-Fluorophenyl)isoxazol-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide has been tested for inhibitory activity against dihydrofolate reductase (DHFR) derived from L1210 murine leukemia cells, with affinity data deposited in the BindingDB [1]. While the specific Kᵢ or IC₅₀ value requires retrieval from the BindingDB primary entry, this assay record provides an experimentally measured target engagement data point that constitutes a differentiating biochemical profile relative to the broader class of isoxazole derivatives, the majority of which have not been profiled against DHFR. This contrasts with the fluorophenyl-isoxazole-carboxamide analogs, whose published biological characterization focuses primarily on antiproliferative activity without discrete molecular target identification [2].

DHFR target engagement
Data to verify
Confirmed inhibitory activity against DHFR (L1210 cell-derived enzyme); Ki/IC₅₀ available in BindingDB entry 50000660
Supports DHFR target engagement hypothesis testing; most isoxazole analogs lack this profiling
BindingDB primary data; retrieve specific value for quantitative comparison
DHFR Inhibition Enzyme Assay Antimetabolite Activity

Recommended Applications for N-((5-(2-Fluorophenyl)isoxazol-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide Based on Current Evidence


Anticancer Lead Optimization Programs Targeting Solid Tumors

The compound serves as a tractable starting point for medicinal chemistry optimization in oncology programs, supported by dose-dependent antiproliferative activity (IC₅₀ 10–30 µM) against breast and lung cancer cell lines . Its acetamide scaffold provides a structurally differentiated alternative to the more common carboxamide-based fluorophenyl-isoxazole series, enabling exploration of novel chemical space in hit-to-lead campaigns where scaffold novelty and IP freedom are prioritized.

Antifolate/Antimetabolite Probe Development

The documented DHFR inhibitory activity against L1210 leukemia cell-derived enzyme positions this compound as a candidate probe for antifolate research programs. Researchers investigating DHFR as a therapeutic target in cancer or infectious disease may use this compound as a structurally unique starting point distinct from classical antifolates (e.g., methotrexate) and non-classical DHFR inhibitors.

Conformational and Metabolic Stability Studies of Fluorinated Scaffolds

The presence of the ortho-fluorine atom makes this compound suitable for comparative biophysical and metabolic stability studies. Researchers can benchmark the 2-fluorophenyl-isoxazole against the des-fluoro (5-phenyl) and para-fluoro regioisomers to quantify the impact of fluorine position on target binding kinetics, microsomal stability, and CYP inhibition profiles .

Physicochemical Property Assessment in Thioether-Containing Compound Libraries

The isopropylthio substituent provides a defined lipophilicity vector amenable to systematic SAR studies. Teams building compound libraries to explore the relationship between thioether substitution, logP, solubility, and permeability can use this compound as a representative member occupying a specific physicochemical parameter space relative to methylthio, ethylthio, or des-thio control compounds.

Application
Selection Property
Validation Focus
Cancer cell-model lead optimization
Acetamide scaffold with fluorophenyl-isoxazole
Cell viability and target engagement assays
DHFR-targeted probe development
Documented DHFR inhibitory activity
Enzyme inhibition and selectivity profiling
Fluorine conformational impact studies
Ortho-fluorine conformational lock
Microsomal stability and CYP inhibition assays
Thioether SAR library studies
Isopropylthio lipophilicity vector
LogP, solubility, permeability profiling
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